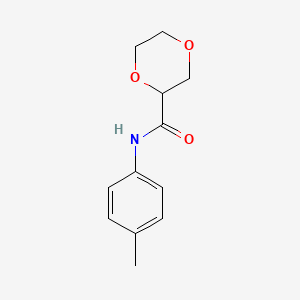
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDX-1097 or PLX-1097 and is a small molecule inhibitor of the CXCR4 receptor. The CXCR4 receptor is involved in various physiological processes, including immune cell migration, angiogenesis, and tumor growth.
Mecanismo De Acción
MDX-1097 inhibits the CXCR4 receptor by binding to its active site. This prevents the receptor from binding to its ligands, such as CXCL12, which are involved in various physiological processes. CXCR4 inhibition by MDX-1097 leads to the suppression of immune cell migration, angiogenesis, and tumor growth.
Biochemical and Physiological Effects:
MDX-1097 has been shown to have several biochemical and physiological effects. In preclinical studies, MDX-1097 has been shown to inhibit tumor growth and metastasis in various types of cancer. MDX-1097 has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. Additionally, MDX-1097 has been shown to suppress immune cell migration and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MDX-1097 in lab experiments is its specificity for the CXCR4 receptor. This allows researchers to study the effects of CXCR4 inhibition without affecting other physiological processes. However, one limitation of using MDX-1097 is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-1,4-dioxane-2-carboxamide. One direction is to further study its potential applications in cancer treatment. Clinical trials are needed to determine its efficacy and safety in humans. Another direction is to study its potential applications in other fields, such as immunology and angiogenesis. Additionally, further research is needed to optimize its synthesis and improve its solubility in water.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-1,4-dioxane-2-carboxamide involves several steps. The starting material is 4-methylbenzoyl chloride, which is reacted with sodium methoxide to give the corresponding methyl ester. This intermediate is then reacted with ethylenediamine to form the amide linkage. The resulting compound is then treated with oxalyl chloride and dimethylformamide to form the dioxane ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. CXCR4 is overexpressed in many types of cancer, and its inhibition by MDX-1097 has been shown to inhibit tumor growth and metastasis in preclinical studies. MDX-1097 has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)13-12(14)11-8-15-6-7-16-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTCFYJREBBDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1,4-dioxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

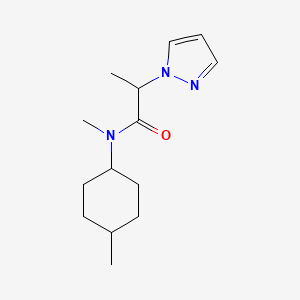
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N,2,2-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]propanamide](/img/structure/B7510995.png)
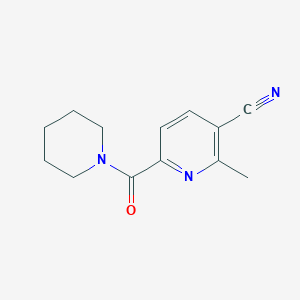
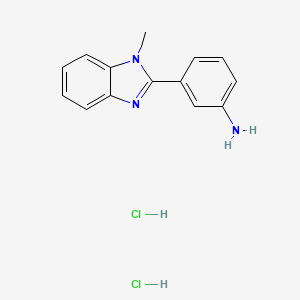
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)
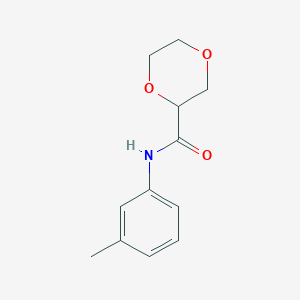
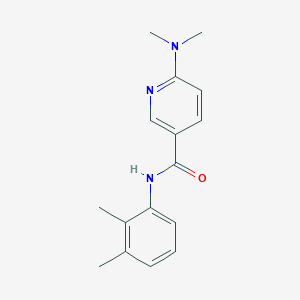
![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
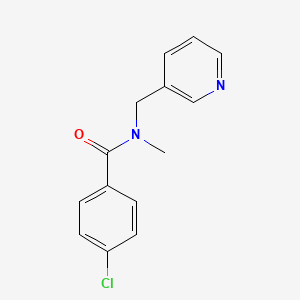
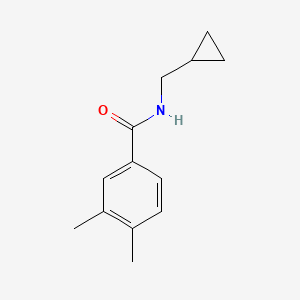
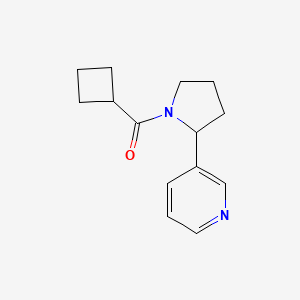
![N-[(3-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7511075.png)
![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511078.png)